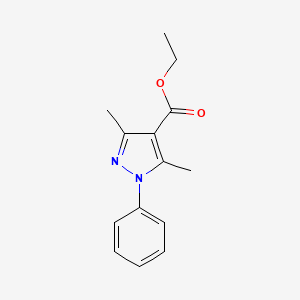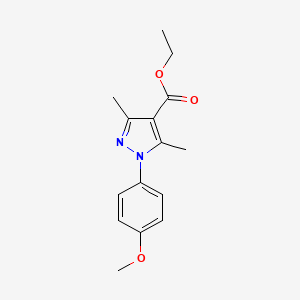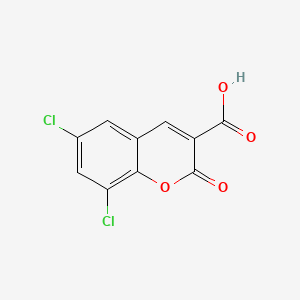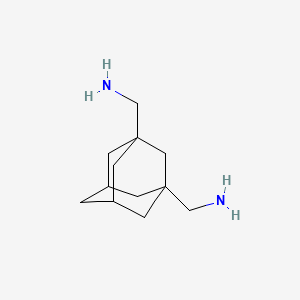
4-(Piperidin-1-yl)butan-1-ol
Vue d'ensemble
Description
“4-(Piperidin-1-yl)butan-1-ol” is a compound that belongs to the class of Piperidines . It is used in research and has a CAS number of 4672-11-1 . The molecular formula of this compound is C9H19NO .
Synthesis Analysis
The synthesis of “4-(Piperidin-1-yl)butan-1-ol” involves several stages. In one experiment, sodium hydride was added to a solution of 4-piperidin-1-ylbutan-1-ol in N,N-dimethyl-formamide (DMF). This was followed by the addition of 4,5-difluoro-2-nitroaniline . Another synthesis method involved the reaction of γ-piperidinobutyric acid hydrochloride with lithium aluminium tetrahydride .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-1-yl)butan-1-ol” consists of a piperidine ring attached to a butan-1-ol chain . The piperidine ring is a six-membered heterocyclic ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “4-(Piperidin-1-yl)butan-1-ol” are complex and can lead to a variety of products. For instance, it can react with sodium hydride in DMF to form an intermediate, which can then react with 4,5-difluoro-2-nitroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperidin-1-yl)butan-1-ol” include a molecular weight of 157.25 . It is recommended to be stored sealed in a dry room at room temperature .Applications De Recherche Scientifique
Drug Discovery
The piperidine nucleus, which is a part of the “4-(Piperidin-1-yl)butan-1-ol” structure, is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications .
Anticancer Applications
Piperidine derivatives, including “4-(Piperidin-1-yl)butan-1-ol”, are being utilized as anticancer agents . They show promising results in inhibiting the growth of cancer cells .
Antiviral Applications
Piperidine derivatives are also being used as antiviral agents . They can inhibit the replication of various viruses, contributing to the treatment of viral diseases .
Antimalarial Applications
The piperidine nucleus has been found to have antimalarial properties . This makes “4-(Piperidin-1-yl)butan-1-ol” a potential candidate for the development of new antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi, which can be useful in treating infections .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have analgesic and anti-inflammatory properties . They can help in relieving pain and reducing inflammation, which can be beneficial in managing various health conditions .
Anti-Alzheimer and Antipsychotic Applications
Piperidine derivatives are being utilized as anti-Alzheimer and antipsychotic agents . They can help in managing Alzheimer’s disease and various psychiatric disorders .
In addition to these applications, “4-(Piperidin-1-yl)butan-1-ol” and its derivatives are being explored for potential treatment of HIV . The compounds have been evaluated for their CCR5 antagonistic activities, which could potentially inhibit HIV-1 entry .
Safety and Hazards
The safety data sheet for “4-(Piperidin-1-yl)butan-1-ol” indicates that it has a signal word of “Warning” and hazard statements of H302-H315-H319-H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Orientations Futures
Piperidine derivatives, including “4-(Piperidin-1-yl)butan-1-ol”, have been highlighted as important synthetic fragments for designing drugs . They are being utilized in different therapeutic applications and are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mécanisme D'action
- The primary target of 4-(Piperidin-1-yl)butan-1-ol is serine/threonine-protein kinase B-raf . This kinase plays a crucial role in cell signaling pathways, particularly the MAPK/ERK pathway.
Target of Action
Pharmacokinetics
Propriétés
IUPAC Name |
4-piperidin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c11-9-5-4-8-10-6-2-1-3-7-10/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRISKTNAYHHICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329268 | |
| Record name | 4-(Piperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)butan-1-ol | |
CAS RN |
4672-11-1 | |
| Record name | 4-(Piperidin-1-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B1297323.png)
![N-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1297324.png)

![[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid](/img/structure/B1297329.png)
![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)
![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)


![3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1297339.png)



![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
